(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperazine ring, and a cyclopentyl group. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The cyclopentyl group is a cycloalkane with a molecular formula of C5H9 and consists of a five-membered ring.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperazine rings are likely to contribute to the rigidity of the molecule, while the cyclopentyl group could introduce some flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms it contains would all play a role .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and X-ray Structure Characterisation : Novel pyrazole carboxamide derivatives, including those containing piperazine moiety, have been synthesized, with their structures confirmed by IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis. These compounds are structurally related to the one , indicating potential applications in the synthesis and structural analysis of similar complex organic compounds (Lv, Ding, & Zhao, 2013).
Molecular Interaction and Receptor Analysis
- Molecular Interaction with CB1 Cannabinoid Receptor : A study on a similar compound revealed its potent and selective antagonism for the CB1 cannabinoid receptor. The use of molecular orbital methods and comparative molecular field analysis (CoMFA) in this research suggests the potential of the compound for detailed receptor interaction studies, which could be relevant in pharmacological research (Shim et al., 2002).
Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Agents : Pyrazole derivatives have been synthesized and tested for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than reference drugs and good to excellent antimicrobial activity. This suggests that the compound may have similar potential applications in the development of antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Receptor Antagonism in Pain Management
- σ1 Receptor Antagonist for Pain Treatment : Research on a pyrazole compound as a σ1 receptor antagonist for pain treatment highlights the potential use of similar compounds in developing new pain management drugs. The compound showed high solubility, stability, and effective antinociceptive properties in animal models (Díaz et al., 2020).
Antituberculosis and Anticancer Studies
- Antituberculosis and Anticancer Derivatives : The synthesis of derivatives of compounds similar to the one has shown significant antituberculosis and anticancer activity. This suggests its potential application in the synthesis of novel therapeutic agents for treating tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex molecule with multiple functional groups, including a pyrazole ring and a piperazine ring, which could potentially interact with various biological targets .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Piperazine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the piperazine ring could potentially enhance its bioavailability, as piperazine derivatives are known to have good absorption and distribution profiles .
Future Directions
Biochemical Analysis
Cellular Effects
For instance, some piperazine derivatives have been found to exert anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor .
Molecular Mechanism
Related compounds have been found to interact with the serotonergic system and the benzodiazepine site of the GABAA receptor .
Metabolic Pathways
Related compounds have been found to modulate serotonergic and GABAergic pathways .
Subcellular Localization
Related compounds have been found to bind to specific sites such as the colchicine binding site of the tubulin and the active site of cholinesterase .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O/c22-19-6-4-18(5-7-19)21(8-1-2-9-21)20(27)25-15-12-24(13-16-25)14-17-26-11-3-10-23-26/h3-7,10-11H,1-2,8-9,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQYRXMISMTBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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